molecular formula C6H16N2O2 B12572492 4-[(2-Aminoethyl)peroxy]butan-1-amine CAS No. 488736-21-6

4-[(2-Aminoethyl)peroxy]butan-1-amine

Cat. No.: B12572492
CAS No.: 488736-21-6
M. Wt: 148.20 g/mol
InChI Key: UJNROHVAOMHLKU-UHFFFAOYSA-N
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Description

4-[(2-Aminoethyl)peroxy]butan-1-amine is an organic compound with the molecular formula C6H16N2O2. It contains both amine and peroxy functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Aminoethyl)peroxy]butan-1-amine can be achieved through several methods:

    Reductive Amination: This involves the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of an alkyl halide with an amine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and high-yield synthesis. The use of catalysts such as platinum or palladium on carbon is common to facilitate the reduction step .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminoethyl)peroxy]butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The peroxy group can be oxidized further to form different peroxides or oxides.

    Reduction: The compound can be reduced to form primary amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Alkyl halides and acyl halides are typical reagents for substitution reactions.

Major Products

    Oxidation: Produces various peroxides and oxides.

    Reduction: Yields primary amines or alcohols.

    Substitution: Forms new amine derivatives with different alkyl or acyl groups.

Scientific Research Applications

4-[(2-Aminoethyl)peroxy]butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Aminoethyl)peroxy]butan-1-amine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Butylamine: A simple amine with similar reactivity but lacks the peroxy group.

    2-Aminoethanol: Contains the amino and hydroxyl groups but not the peroxy group.

    Hydroperoxides: Compounds with similar oxidative properties but different structural features.

Uniqueness

4-[(2-Aminoethyl)peroxy]butan-1-amine is unique due to the presence of both amine and peroxy functional groups, allowing it to participate in a wide range of chemical reactions and making it valuable in various applications .

Properties

CAS No.

488736-21-6

Molecular Formula

C6H16N2O2

Molecular Weight

148.20 g/mol

IUPAC Name

4-(2-aminoethylperoxy)butan-1-amine

InChI

InChI=1S/C6H16N2O2/c7-3-1-2-5-9-10-6-4-8/h1-8H2

InChI Key

UJNROHVAOMHLKU-UHFFFAOYSA-N

Canonical SMILES

C(CCOOCCN)CN

Origin of Product

United States

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